molecular formula C17H14ClNO B1306476 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one CAS No. 29883-11-2

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one

Cat. No. B1306476
CAS RN: 29883-11-2
M. Wt: 283.7 g/mol
InChI Key: JZNQVXSSQUEJEP-UHFFFAOYSA-N
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Description

The compound "3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one" is a derivative of the dibenzo[b,f]azepine class, which is a bicyclic system consisting of a benzene ring fused to a seven-membered azepine ring. The dibenzo[b,f]azepine scaffold is of significant interest due to its presence in various bioactive compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of dihydrobenzo[b]azepine derivatives has been achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction. This method is notable for its use of environmentally friendly and inexpensive iron(III) chloride as a catalyst under mild conditions, which is applicable to a wide range of substrates containing different functional groups, yielding products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused to two benzene rings. The introduction of various substituents, such as the 3-chloropropyl group, can lead to different conformational aspects and physical properties, as discussed in the context of N-methyl derivatives .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives can undergo various chemical reactions, including phosgenation, reaction with hydrazine hydrate, and further reactions with aromatic aldehydes to afford substituted products. For instance, 5H-dibenzo[b,f]azepine-5-carbonyl chloride can be transformed into 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide through a series of reactions involving chloroacetyl chloride and triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f]azepine derivatives can be influenced by the nature of the substituents and the specific structural modifications. For example, the introduction of a cyclopropane ring or the formation of cation radical salts can significantly alter the properties of these compounds. The determination of dibenzo[b,f]-1,4-oxazepine by diazotization cleavage of the azomethine bond is an example of a chemical property that can be utilized for analytical purposes .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study described the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with different amino acids, aiming to enhance their antioxidant activities. These derivatives were evaluated for their potential over antioxidant activities, including inhibition of lipid peroxidation and inhibition of human low-density lipoprotein (LDL) oxidation. Among the derivatives, certain compounds showed significant antioxidant activities, suggesting the influence of different functional groups attached to the core molecule (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).

Radical Scavenging Activity

Another study focused on synthesizing 5H-dibenz[b,f]azepine derivatives containing different aminophenols and evaluating their antioxidant properties in various in vitro model systems. The research found that while the core compound showed negligible activity, its derivatives, particularly those containing substituted aminophenols, exhibited good antioxidant activities across different assays. This indicates the potential of these derivatives as antioxidants (H. Vijay Kumar & N. Naik, 2010).

Synthesis of Amino Acid Analogues

A method for the synthesis of amino acid analogues of 5H-dibenz[b,f]azepine was proposed, where the key intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one was obtained by N-acylation. These analogues were evaluated for their radical scavenging activity, with some showing significant activity. This underscores the compound's versatility as a precursor for synthesizing biologically active derivatives (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).

Protective Effects in Vascular Cognitive Impairment

Research has explored the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, examining their influence on vascular cognitive impairment (VCI). One derivative in particular was found to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in vivo. These findings suggest potential applications in treating vascular cognitive impairment (N. Kaur et al., 2019).

properties

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNQVXSSQUEJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one

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